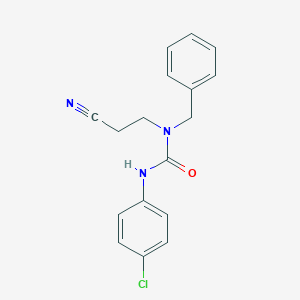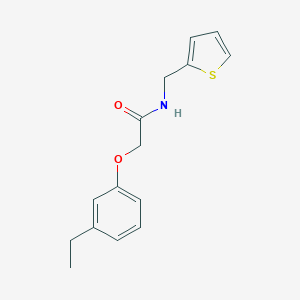![molecular formula C16H16N2O2 B240538 3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide, also known as MK-677 or Ibutamoren, is a non-peptide agonist of the growth hormone secretagogue receptor. It is a synthetic compound that has been developed to stimulate the release of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) in the body. Its potential applications in scientific research have been widely explored due to its ability to enhance muscle mass, bone density, and cognitive function.
Mechanism of Action
3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide works by binding to the growth hormone secretagogue receptor, which is located on the surface of cells in the pituitary gland. This binding stimulates the release of GH and IGF-1, leading to an increase in muscle mass, bone density, and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase GH and IGF-1 levels, leading to increased muscle mass, bone density, and cognitive function. In addition, it has been found to increase appetite and improve sleep quality.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide in lab experiments is its ability to stimulate the release of GH and IGF-1, which can be used to study the effects of these hormones on various physiological processes. However, one limitation is that it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Future Directions
There are a number of potential future directions for research involving 3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide. One area of interest is its potential therapeutic applications in treating conditions such as osteoporosis, growth hormone deficiency, and muscle wasting. Another area of interest is its potential use in enhancing cognitive function and memory in aging populations. Additionally, further research is needed to fully understand the long-term effects and potential risks associated with the use of this compound.
Synthesis Methods
3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide is synthesized through a series of chemical reactions that involve the condensation of 4-(methylcarbamoyl)benzoic acid with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to produce this compound.
Scientific Research Applications
3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to increase GH and IGF-1 levels in both animals and humans, leading to increased muscle mass, bone density, and cognitive function. In addition, it has been found to have potential therapeutic benefits in treating conditions such as osteoporosis, growth hormone deficiency, and muscle wasting.
properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-3-5-13(10-11)16(20)18-14-8-6-12(7-9-14)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
CVRTWZZAPCPVIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
![2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240547.png)
![4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240584.png)